molecular formula C12H12N2O3 B3027050 1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1225539-41-2

1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3027050
CAS No.: 1225539-41-2
M. Wt: 232.23
InChI Key: QYSJRNJQUMVKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methoxyphenyl group and a carboxylic acid group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenylhydrazine and ethyl acetoacetate.

    Condensation Reaction: The starting materials undergo a condensation reaction to form the pyrazole ring. This reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.

    Cyclization: The intermediate product from the condensation reaction undergoes cyclization to form the pyrazole ring. This step may require the use of a catalyst, such as acetic acid, to facilitate the reaction.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation of the pyrazole ring using carbon dioxide under high pressure and temperature conditions.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents such as halogens or alkylating agents.

    Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in the treatment of various diseases, including inflammation and cancer.

    Material Science: The compound is used in the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.

    Biological Studies: Researchers investigate the compound’s biological activity, including its interactions with enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways.

    Pathways: The compound can influence various biochemical pathways, such as the cyclooxygenase pathway, leading to anti-inflammatory effects. It may also affect signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

    1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a similar structure but with different positions of the methyl and carboxylic acid groups. It may exhibit different chemical and biological properties.

    1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid:

    1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-sulfonic acid: The presence of a sulfonic acid group instead of a carboxylic acid group can significantly alter the compound’s solubility and reactivity.

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-7-9(12(15)16)13-14(8)10-5-3-4-6-11(10)17-2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSJRNJQUMVKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101193514
Record name 1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225539-41-2
Record name 1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1225539-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.